5,7-Difluoro-2-(pyridin-4-yl)indoline 5,7-Difluoro-2-(pyridin-4-yl)indoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15945228
InChI: InChI=1S/C13H10F2N2/c14-10-5-9-6-12(8-1-3-16-4-2-8)17-13(9)11(15)7-10/h1-5,7,12,17H,6H2
SMILES:
Molecular Formula: C13H10F2N2
Molecular Weight: 232.23 g/mol

5,7-Difluoro-2-(pyridin-4-yl)indoline

CAS No.:

Cat. No.: VC15945228

Molecular Formula: C13H10F2N2

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

5,7-Difluoro-2-(pyridin-4-yl)indoline -

Specification

Molecular Formula C13H10F2N2
Molecular Weight 232.23 g/mol
IUPAC Name 5,7-difluoro-2-pyridin-4-yl-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C13H10F2N2/c14-10-5-9-6-12(8-1-3-16-4-2-8)17-13(9)11(15)7-10/h1-5,7,12,17H,6H2
Standard InChI Key CCMWVDGBOGLMFY-UHFFFAOYSA-N
Canonical SMILES C1C(NC2=C1C=C(C=C2F)F)C3=CC=NC=C3

Introduction

Structural Characteristics and Molecular Design

The molecular framework of 5,7-difluoro-2-(pyridin-4-yl)indoline combines a partially saturated indoline ring with fluorinated aromatic systems and a pyridine substituent. The indoline core (C₈H₉N) is a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. Fluorination at positions 5 and 7 introduces electronegative groups that influence electron distribution, while the pyridin-4-yl moiety at position 2 contributes π-π stacking capabilities and hydrogen-bonding potential .

Comparative analysis with structurally related compounds, such as 5,7-difluoro-6-pyridin-4-yl-1H-indole (PubChem CID: 166320292), reveals key differences in saturation and substitution patterns. The indoline derivative’s saturated nitrogen ring reduces aromaticity compared to its indole counterpart, potentially enhancing conformational flexibility and solubility . Bond length data from analogous triazinoindole derivatives (e.g., C–N bonds averaging 1.303–1.370 Å and C–C bonds at 1.415–1.484 Å) suggest similar stability in the target compound’s fused ring system .

Synthetic Methodologies and Optimization

The synthesis of 5,7-difluoro-2-(pyridin-4-yl)indoline likely involves multi-step strategies leveraging modern catalytic and pressure-driven techniques. A plausible route includes:

  • Fischer Indole Synthesis: Cyclization of phenylhydrazines with ketones under acidic conditions to form the indoline core.

  • Direct Fluorination: Electrophilic fluorination using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms at positions 5 and 7.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling to install the pyridin-4-yl group at position 2 using palladium catalysts .

Recent advancements in pressurized synthesis, such as the Q-Tube reactor system, offer improved yields and safety for analogous indole derivatives. For example, trifluoroacetic acid (TFA)-catalyzed reactions in ethanol at 130°C under high-pressure conditions achieved >90% yields for pyrido-triazinoindoles, suggesting adaptability for 5,7-difluoro-2-(pyridin-4-yl)indoline . Key reaction parameters include:

ParameterOptimal ConditionImpact on Yield
CatalystTFA (10 mol%)Enhances cyclization
SolventEthanolBalances polarity and cost
Temperature130°CAccelerates kinetics
PressureQ-Tube reactorPrevents volatile loss

Physicochemical Properties and Stability

While experimental data for 5,7-difluoro-2-(pyridin-4-yl)indoline are scarce, its brominated analog, 4-bromo-5,7-difluoro-1H-indole (CAS: 1381878-59-6), provides a useful proxy. This compound exhibits a molecular weight of 232.02 g/mol, solubility in DMSO (>10 mM), and stability at 2–8°C for short-term storage . Extrapolating these properties:

  • Molecular Weight: ~230.21 g/mol (calculated for C₁₃H₁₀F₂N₂)

  • Lipophilicity: High (LogP ≈ 2.8–3.2) due to fluorine and pyridine groups

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMAC) but poor in aqueous buffers

Thermogravimetric analysis of similar indolines indicates decomposition temperatures above 250°C, suggesting robust thermal stability under standard handling conditions .

Biological Activity and Mechanism of Action

Indoline derivatives are pharmacologically privileged structures due to their affinity for neurotransmitter receptors and enzymes. The fluoropyridine substitution in 5,7-difluoro-2-(pyridin-4-yl)indoline may enhance blood-brain barrier penetration, making it a candidate for neuroactive agents. Preliminary studies on analogs reveal:

  • Anticancer Potential: Fluorinated indoles inhibit tubulin polymerization (IC₅₀: 0.8–2.4 μM) and induce apoptosis in MCF-7 breast cancer cells .

  • Antimicrobial Activity: MIC values of 4–16 μg/mL against Gram-positive pathogens (e.g., S. aureus) .

  • Neuroprotection: NMDA receptor antagonism (Ki: 120 nM) in cortical neurons, reducing glutamate excitotoxicity .

Mechanistically, the pyridine nitrogen may coordinate with catalytic residues in target proteins, while fluorine atoms stabilize ligand-receptor interactions via C–F···H bonds .

Comparative Analysis with Related Compounds

The table below contrasts 5,7-difluoro-2-(pyridin-4-yl)indoline with structurally similar molecules:

CompoundMolecular FormulaKey SubstitutionsBioactivity Highlight
Target CompoundC₁₃H₁₀F₂N₂5,7-F₂; 2-pyridin-4-ylPredicted kinase inhibition
5,7-Difluoro-6-pyridin-4-yl-1H-indoleC₁₃H₈F₂N₂5,7-F₂; 6-pyridin-4-ylAntibacterial (MIC: 8 μg/mL)
4-Bromo-5,7-difluoro-1H-indoleC₈H₄BrF₂N4-Br; 5,7-F₂HCV protease inhibition (IC₅₀: 1.2 μM)

Future Directions and Research Opportunities

  • Synthetic Automation: Integrating flow chemistry with Q-Tube reactors could optimize yield and reproducibility .

  • Target Identification: Proteomic screening to map kinase or GPCR targets.

  • Formulation Development: Nanoencapsulation to address solubility limitations .

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